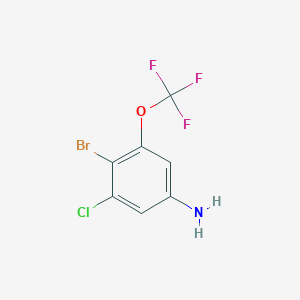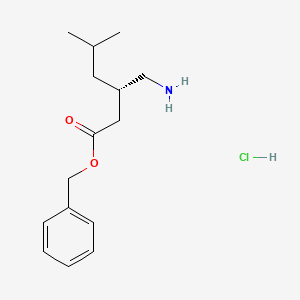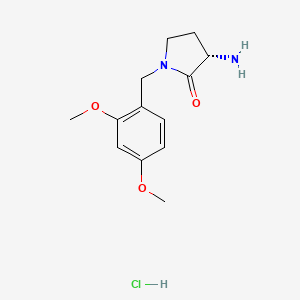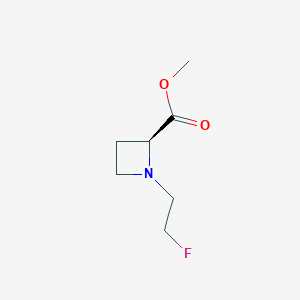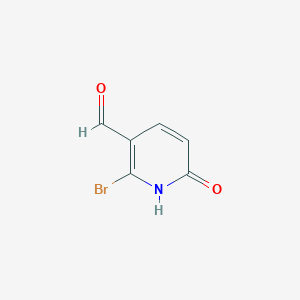
2-Bromo-6-hydroxynicotinaldehyde
Descripción general
Descripción
2-Bromo-6-hydroxynicotinaldehyde is a chemical compound with the molecular formula C6H4BrNO2 and a molecular weight of 202.01 . It is also known as 6-bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde .
Molecular Structure Analysis
The InChI code for 2-Bromo-6-hydroxynicotinaldehyde is 1S/C6H4BrNO2/c7-5-2-1-4(3-9)6(10)8-5/h1-3H, (H,8,10) . This indicates the positions of the bromine, hydroxy, and aldehyde groups in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-6-hydroxynicotinaldehyde are not available, brominated compounds are generally reactive and can participate in various types of reactions, including substitution and elimination reactions .Physical And Chemical Properties Analysis
2-Bromo-6-hydroxynicotinaldehyde is a solid compound . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthetic Applications in Organic Chemistry
2-Bromo-6-hydroxynicotinaldehyde and related brominated aldehydes are integral in organic synthesis. For example, 2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde have been crucial for constructing compounds with potential biological, medicinal, and material applications. These compounds are notably used in palladium-catalyzed cross-coupling reactions, a technique vital for creating complex organic structures (Ghosh & Ray, 2017).
Synthesis of Brominated Organic Compounds
The synthesis of brominated organic compounds, such as 5-bromo-2-hydroxynicotinic acid, employs methodologies that involve bromination reactions. These methods have been optimized for large-scale production, demonstrating the industrial relevance of such compounds (Haché, Duceppe, & Beaulieu, 2002).
Kinetics and Thermodynamics in Chemical Reactions
Understanding the kinetics and thermodynamics of brominated aldehydes, such as 2-bromo-6-hydroxynicotinaldehyde, is crucial for developing new synthetic methods and understanding their behavior in various conditions. Studies on compounds like dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate provide insights into the reaction mechanisms and energy barriers involved in these processes (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Photolabile Protecting Groups
Brominated aldehydes have been explored as photolabile protecting groups for aldehydes and ketones. These groups can be removed under specific conditions, such as exposure to light, making them useful in photochemical studies and controlled release in chemical synthesis (Lu, Fedoryak, Moister, & Dore, 2003).
Applications in Diverse Fields
The broader applications of brominated compounds extend to various fields, including cosmetics, water treatment, and the pharmaceutical industry. The properties and mechanisms of brominated compounds like 2-bromo-2-nitro-1,3-propanediol have been studied for their potential uses in these areas (Wenlong, 2010).
Safety And Hazards
Direcciones Futuras
While specific future directions for 2-Bromo-6-hydroxynicotinaldehyde are not available, brominated compounds are of interest in various fields, including medicinal chemistry and materials science . They can serve as building blocks for the synthesis of complex molecules or as intermediates in various chemical reactions .
Propiedades
IUPAC Name |
2-bromo-6-oxo-1H-pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-6-4(3-9)1-2-5(10)8-6/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWBEIZWPLIIBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-hydroxynicotinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



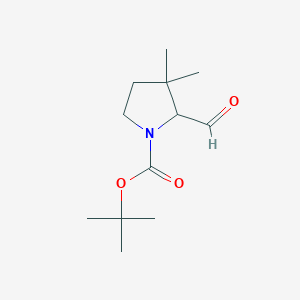
![5-(tert-Butoxycarbonyl)octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1381752.png)
![6-Bromo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B1381753.png)
![5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1381754.png)
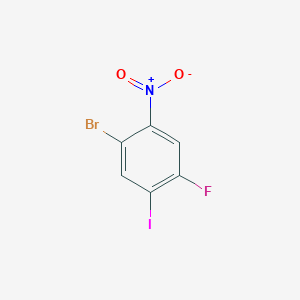
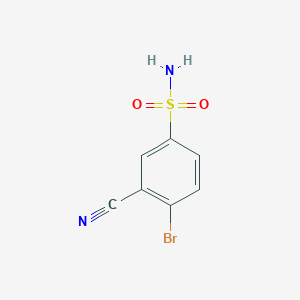
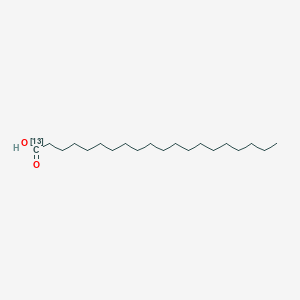
![1-[(Tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid](/img/structure/B1381763.png)
